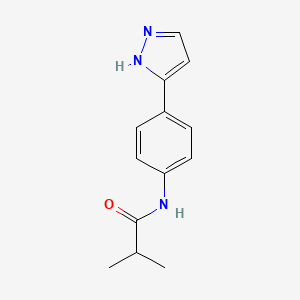

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity

“N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide” and its derivatives have shown significant antimicrobial activity . In particular, they have been effective against methicillin-resistant Staphylococcus aureus (MRSA), a serious threat to global health . The compounds have shown growth inhibition up to 24 mm in size against Staphylococcus aureus .

Anti-Methicillin-Resistant Staphylococcus Aureus Agents

These compounds have been used as potent anti-methicillin-resistant Staphylococcus aureus agents . They have shown activity as low as 16 μg/mL in minimum inhibitory concentration tests .

Antibacterial Activity

The compounds have shown potential antibacterial activity against both Gram-positive and Gram-negative bacteria . Compounds (Ve), (Vf), (Vi), (Vk), and (Vl) showed potential activity against Gram-positive bacteria, and compounds (Vc), (Ve), (Vi), (Vk), and (Vl) showed significant activity against Gram-negative bacteria .

Antifungal Activity

The compounds have also exhibited excellent potential against antifungal activity . Compounds (Va), (Vc), (Ve), (Vf), (Vh), (Vi), (Vk), and (Vl) showed significant antifungal activity against the standard reference drug Fluconazole .

Antitubercular Activity

The compounds have been screened for in vitro antitubercular activity against M. tuberculosis H37Rv strain .

Synthesis of Novel Heterocycles

This compound provides a new and efficient tool for constructing novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .

Mécanisme D'action

Target of Action

Similar compounds have been found to target the mitogen-activated protein kinase 1 . This enzyme plays a crucial role in directing cellular responses to a diverse array of stimuli, such as mitogens, osmotic stress, heat shock and proinflammatory cytokines .

Mode of Action

It can be inferred that the compound interacts with its target, possibly leading to changes in the cellular responses directed by the target .

Biochemical Pathways

Given its potential target, it may influence the mapk signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis.

Result of Action

Based on its potential target, it may influence cellular responses such as gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

Propriétés

IUPAC Name |

2-methyl-N-[4-(1H-pyrazol-5-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9(2)13(17)15-11-5-3-10(4-6-11)12-7-8-14-16-12/h3-9H,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQFFSEWWEHQHEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=CC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-pyrazol-3-yl)phenyl)isobutyramide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)

![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)

![2-Methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![2-Chloro-1-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]propan-1-one](/img/structure/B2397292.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)

![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2397302.png)